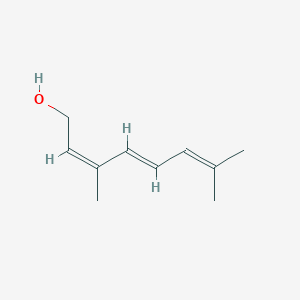
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl group, a nitro group, and a propanoic acid methyl ester moiety attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester typically involves multi-step organic reactions. One common method starts with the nitration of an imidazole derivative to introduce the nitro group. This is followed by alkylation to add the ethyl group and esterification to form the propanoic acid methyl ester moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters, and the use of advanced catalysts to enhance reaction efficiency, are commonly employed. The scalability of the process is crucial for industrial applications, and methods are designed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethyl group or the ester moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the imidazole ring can bind to metal ions or other biomolecules, influencing their activity.
類似化合物との比較
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of propanoic acid methyl ester.
Imidazolepropionic acid: Contains a propanoic acid group but lacks the nitro and ethyl groups.
Uniqueness
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC名 |
methyl 3-(5-ethyl-2-nitroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H13N3O4/c1-3-7-6-10-9(12(14)15)11(7)5-4-8(13)16-2/h6H,3-5H2,1-2H3 |
InChIキー |
JSXGRMWKMKIMNV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(N1CCC(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
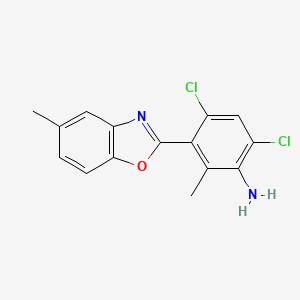


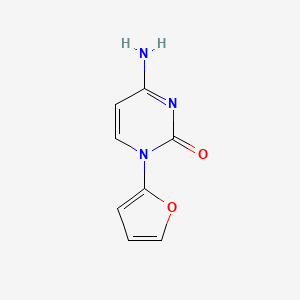
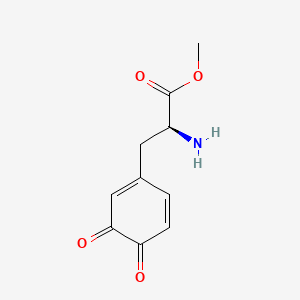
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
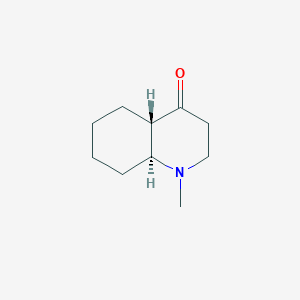

![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)

